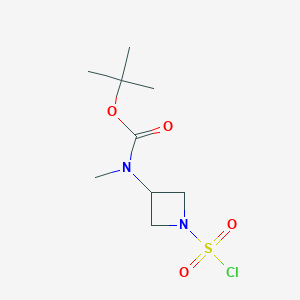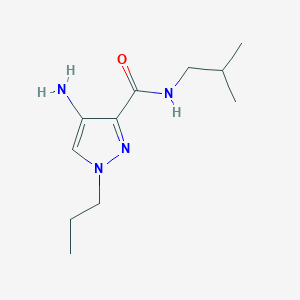
4-amino-N-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxamide is an organic compound with the molecular formula C8H14N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its role as an intermediate in the synthesis of sildenafil, a medication used to treat erectile dysfunction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate hydrazines with β-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves multi-step synthesis, starting from readily available raw materials. The process includes the formation of the pyrazole ring followed by functional group modifications to introduce the amino and carboxamide groups. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can be further utilized in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
4-amino-N-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the synthesis of sildenafil, which is used to treat erectile dysfunction.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-amino-N-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxamide involves its role as an intermediate in the synthesis of sildenafil. Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By inhibiting PDE5, sildenafil increases the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Another pyrazole derivative used in pharmaceutical synthesis.
4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide: A similar compound with slight structural variations.
Uniqueness
4-amino-N-(2-methylpropyl)-1-propyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which makes it a crucial intermediate in the synthesis of sildenafil. Its ability to undergo various chemical reactions and its role in medicinal chemistry highlight its importance in both research and industrial applications .
Propiedades
IUPAC Name |
4-amino-N-(2-methylpropyl)-1-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-5-15-7-9(12)10(14-15)11(16)13-6-8(2)3/h7-8H,4-6,12H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFAINKVDBHSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2838307.png)
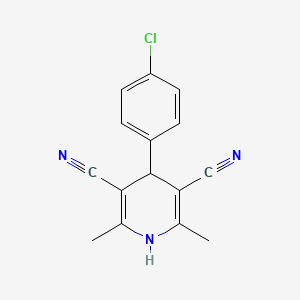
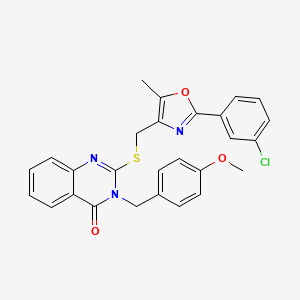
![N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2838312.png)
![ethyl 2-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2838314.png)
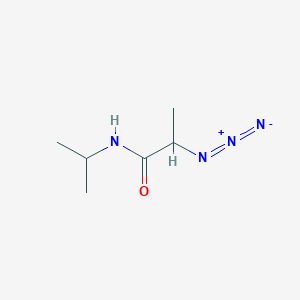
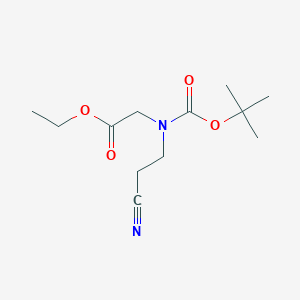
![8-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2838317.png)
![2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2838318.png)
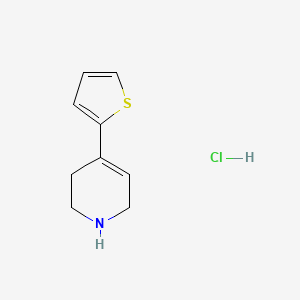
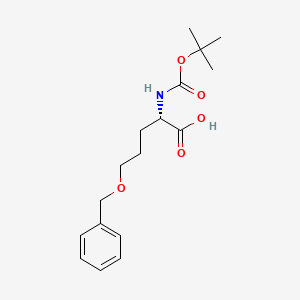
![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride](/img/structure/B2838324.png)
![1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine](/img/structure/B2838328.png)
